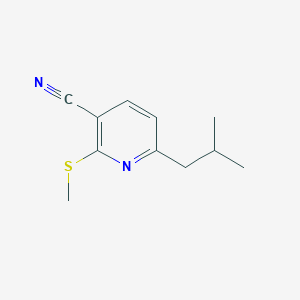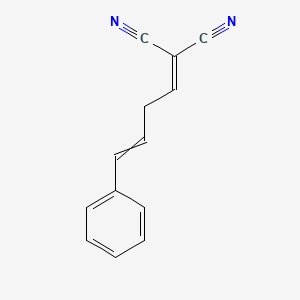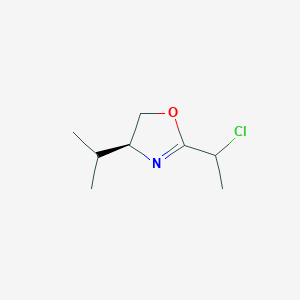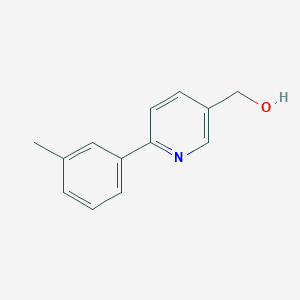
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is a chiral aziridine compound characterized by its unique structure, which includes a decyl chain, a methoxyphenyl group, and a phenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, making them highly reactive intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine typically involves the reaction of a suitable precursor with an aziridination reagent. One common method is the reaction of a chiral amine with a halogenated precursor under basic conditions to form the aziridine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve ring-opening.
Major Products Formed
The major products formed from these reactions include oxaziridines, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving aziridines. It serves as a model substrate for investigating the mechanisms of aziridine ring-opening by biological nucleophiles.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities. Aziridines are known for their cytotoxic properties, making them candidates for anticancer drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine involves its interaction with nucleophiles, leading to ring-opening and the formation of reactive intermediates. These intermediates can further react with various biological or chemical targets, resulting in diverse biological and chemical effects. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or interaction with cellular components.
相似化合物的比较
Similar Compounds
- (2S,3R)-trans-(4-methoxyphenyl)glycidic acid
- 2-Methyl-2-propanyl [(2S,3R)-4-{[4-(carbamoyloxy)-2,2-dimethylbutyl][(4-methoxyphenyl)sulfonyl]amino}-3-hydroxy-1-phenyl-2-butanyl]carbamate
- Acetic acid [(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl] ester
Uniqueness
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is unique due to its specific chiral configuration and the presence of both a decyl chain and a methoxyphenyl group. These structural features contribute to its distinct reactivity and potential applications in various fields. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific synthetic and research purposes.
属性
CAS 编号 |
648908-37-6 |
|---|---|
分子式 |
C25H35NO |
分子量 |
365.6 g/mol |
IUPAC 名称 |
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine |
InChI |
InChI=1S/C25H35NO/c1-3-4-5-6-7-8-9-13-16-24-25(21-14-11-10-12-15-21)26(24)22-17-19-23(27-2)20-18-22/h10-12,14-15,17-20,24-25H,3-9,13,16H2,1-2H3/t24-,25+,26?/m0/s1 |
InChI 键 |
CUJHFACFSYDOPE-LHJLODMPSA-N |
手性 SMILES |
CCCCCCCCCC[C@H]1[C@H](N1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
规范 SMILES |
CCCCCCCCCCC1C(N1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


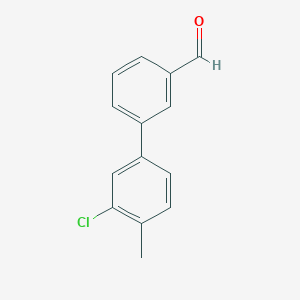
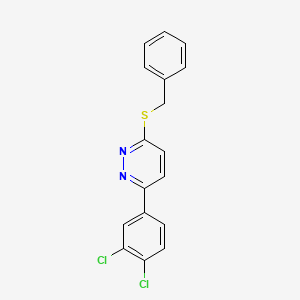
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)

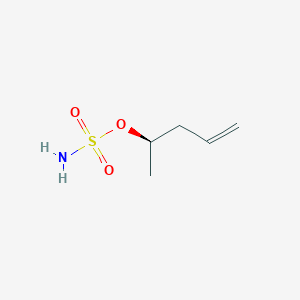
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
